(6Z)-2-benzyl-6-[(3-bromophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Description
The compound “2-benzyl-6-(3-bromobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” belongs to a class of organic compounds known as heterocycles. These compounds contain molecular hybrids comprising Nitrogen (N), Oxygen (O), and Sulfur (S) in their framework . Thiadiazoles, a subclass of these heterocycles, are known to inhibit bacterial and cancer cell proliferation by disrupting the DNA replication process . They are considered the main structure of antitumor agents, possibly due to the presence of a toxophoric N–C–S moiety .
Synthesis Analysis
The synthesis of such compounds involves a three-component reaction of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, aromatic aldehyde, and 1,3-cyclohexanediones . This reaction is facilitated by the presence of 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate . The remarkable features of this method include the use of an acidic ionic liquid catalyst, green solvent media, short reaction time, good yields, and simple purification techniques .Molecular Structure Analysis
The molecular structure of these compounds is characterized by mass spectrometry, IR, 1H-NMR, 13C-NMR, and elemental analysis . The structure includes a four-fused ring heterocyclic system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are facilitated by the presence of an acidic ionic liquid catalyst . The reaction involves the fusion of three components: [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, aromatic aldehyde, and 1,3-cyclohexanediones .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectral techniques including mass spectrometry, IR, 1H-NMR, 13C-NMR, and elemental analysis .Mechanism of Action
Properties
IUPAC Name |
(6Z)-2-benzyl-6-[(3-bromophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4OS/c20-14-8-4-7-13(9-14)10-15-17(21)24-19(22-18(15)25)26-16(23-24)11-12-5-2-1-3-6-12/h1-10,21H,11H2/b15-10-,21-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJKHYCBUNLNDY-SRRKIXIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=N)C(=CC4=CC(=CC=C4)Br)C(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN3C(=N)/C(=C/C4=CC(=CC=C4)Br)/C(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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